molecular formula C10H9BrClFO B14038675 1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one

1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one

Cat. No.: B14038675
M. Wt: 279.53 g/mol
InChI Key: VSEZDMJQEMSQSH-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes bromine, chlorine, and fluorine substituents

Properties

Molecular Formula

C10H9BrClFO

Molecular Weight

279.53 g/mol

IUPAC Name

1-bromo-3-[2-chloro-4-(fluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9BrClFO/c11-5-9(14)4-8-2-1-7(6-13)3-10(8)12/h1-3H,4-6H2

InChI Key

VSEZDMJQEMSQSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CF)Cl)CC(=O)CBr

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one typically involves multi-step organic reactions. One common method involves the bromination of 3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction .

Chemical Reactions Analysis

1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine, chlorine, and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect molecular pathways, making the compound useful in different chemical and biological applications .

Comparison with Similar Compounds

1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical properties and reactivity compared to other similar compounds.

Biological Activity

1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one, with the CAS number 1806392-07-3, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H9BrClFO
  • Molecular Weight : 279.53 g/mol
  • Structural Characteristics : The compound features a bromo group, a chloro group, and a fluoromethyl substituent on a phenyl ring, which may influence its reactivity and biological interactions.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets. The presence of electron-withdrawing groups such as bromine and chlorine can enhance the compound's reactivity and binding affinity to biological targets.

Potential Mechanisms:

  • Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, particularly in pathways related to bacterial infections.
  • Antimicrobial Activity : The structural features suggest that it may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated significant antimicrobial effects. For instance, studies on related ketones have shown promising results against pathogens like Chlamydia and Neisseria meningitidis.

CompoundTarget PathogenMIC (μg/mL)Reference
ACP1aN. meningitidis64
ACP1bH. influenzae8

Case Studies

  • Study on Antichlamydial Activity : A study investigating the antichlamydial activity of structurally similar compounds highlighted the importance of specific substituents in enhancing efficacy against Chlamydia. The results indicated that electron-withdrawing groups significantly improved activity, suggesting that this compound could also possess similar properties .
  • Toxicity Assessment : Preliminary toxicity studies conducted on derivatives of similar structures showed no significant toxicity towards human cells, indicating a favorable safety profile for further development .

Research Findings

Recent investigations into the biological activities of halogenated ketones indicate that the presence of halogens can modulate pharmacological properties such as potency and selectivity. The incorporation of fluorine and chlorine atoms has been associated with enhanced metabolic stability and bioavailability .

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